4-Aminocinnamic acid hydrochloride
Overview
Description
4-Aminocinnamic acid hydrochloride: is a synthetic organic compound with the molecular formula C9H10ClNO2 It is a derivative of cinnamic acid, where an amino group is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-nitrocinnamic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding 4-aminocinnamic acid, which is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize catalytic hydrogenation of 4-nitrocinnamic acid in the presence of a suitable catalyst and hydrogen gas. The resulting 4-aminocinnamic acid is then converted to its hydrochloride salt through acid-base reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Aminocinnamic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 4-aminocinnamyl alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide are used under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminocinnamyl alcohol.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
4-Aminocinnamic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 4-aminocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as aromatic-amino-acid aminotransferase, which plays a role in various metabolic processes . This inhibition can lead to anti-inflammatory and anticancer effects, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
4-Nitrocinnamic acid: A precursor in the synthesis of 4-aminocinnamic acid hydrochloride.
4-Aminocinnamyl alcohol: A reduction product of this compound.
4-Acetamidocinnamic acid: An acylated derivative of 4-aminocinnamic acid.
Uniqueness: this compound is unique due to its combination of an amino group and a cinnamic acid backbone, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other cinnamic acid derivatives .
Properties
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H/b6-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRAURMUQMJLPG-ZIKNSQGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068904 | |
Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-95-3, 139223-62-4 | |
Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminocinnamic acid hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C85A9MDU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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